1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one

Regioisomer Differentiation Synthetic Intermediate Quality Structure-Activity Relationship (SAR)

Researchers requiring the precise 3-methoxy-4-methylthio substitution pattern for chalcone-based NF-κB/STAT3 inhibitor synthesis face regioisomer mismatch risks when sourcing generic methylthioacetophenones. CAS 32467-74-6 is the exact building block validated by Papierska et al. (2022) to yield compound 4 with confirmed COX-2 suppression and NF-κB modulation. Substituting with 4′-(methylthio)acetophenone (CAS 1778-09-2) or the 4-methoxy-3-methylthio regioisomer (CAS 1891344-00-5) produces different chalcones with untested biological profiles, invalidating SAR data. • Enables reproducible synthesis of chalcone 4 with demonstrated NF-κB pathway inhibition. • Essential anchor point for SAR campaigns exploring methoxy-group positional effects on target binding. • Serves as a precursor for agrochemical sulfoxide/sulfone oxidation derivatives with enhanced bioactivity. Available in 95% purity from BenchChem with global shipping. Request a quote for bulk quantities.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 32467-74-6
Cat. No. B1452033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one
CAS32467-74-6
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)SC)OC
InChIInChI=1S/C10H12O2S/c1-7(11)8-4-5-10(13-3)9(6-8)12-2/h4-6H,1-3H3
InChIKeyQZQBQPARTIDLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one (CAS 32467-74-6) Overview


1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one (CAS 32467-74-6) is a disubstituted acetophenone derivative bearing a methoxy group at the 3-position and a methylthio group at the 4-position of the phenyl ring . This specific substitution pattern distinguishes it from other commercially available methylthioacetophenone regioisomers and monosubstituted analogs, providing a unique electronic and steric profile for use as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. The compound is primarily employed as a building block in Claisen-Schmidt condensations to generate thioether-containing chalcones, which are explored as modulators of signaling pathways in cancer cells [2].

Generic Methylthioacetophenone Substitution Risks


Simple substitution with a generic methylthioacetophenone (e.g., 4'-(methylthio)acetophenone, CAS 1778-09-2) or its regioisomer (1-(4-methoxy-3-(methylthio)phenyl)ethanone, CAS 1891344-00-5) is not functionally equivalent for procurement decisions. The precise positioning of the electron-donating methoxy and methylthio groups on the aryl ring directly governs the regioselectivity and yield of subsequent chemical transformations, particularly in Claisen-Schmidt condensations and electrophilic aromatic substitutions . Literature evidence demonstrates that regioisomeric acetophenones lead to chalcone products with divergent biological activities, as the substitution pattern influences the compound's ability to modulate specific signaling pathways such as NF-κB and STAT3 in cancer cell models [1]. Therefore, the 3-methoxy-4-methylthio substitution pattern in CAS 32467-74-6 is not interchangeable; it is a critical structural parameter for reproducing published synthetic routes and biological results [2].

Distinguishing CAS 32467-74-6 from Closest Analogs


Regioisomer Purity and Structural Confirmation

The target compound is unambiguously the 3-methoxy-4-methylthio regioisomer, as confirmed by its unique SMILES notation `COc1cc(ccc1SC)C(=O)C` and InChI Key [1]. This differentiates it from the commercially available regioisomer 1-(4-methoxy-3-(methylthio)phenyl)ethanone (CAS 1891344-00-5), which possesses the methoxy group at the 4-position and methylthio at the 3-position [2]. While both share the molecular formula C10H12O2S and molecular weight 196.27 g/mol, they are distinct chemical entities with different InChI Keys, leading to different reactivity in further synthetic applications [1][2]. The target compound is typically supplied at a minimum purity of 95% (HPLC) .

Regioisomer Differentiation Synthetic Intermediate Quality Structure-Activity Relationship (SAR)

Divergent Chalcone Bioactivity in Colorectal Cancer

Chalcones derived from acetophenone building blocks with a 3-methoxy-4-methylthio substitution pattern demonstrate specific modulation of NF-κB and STAT3 signaling pathways in colorectal cancer cells, an activity not uniformly observed with analogs from other regioisomers [1]. In a comparative study of novel thioderivative chalcones, the derivative synthesized from a precursor containing the 3-methoxy-4-methylthiophenyl moiety (compound 4) decreased NF-κB activation and COX-2 expression in HCT116 and DLD-1 cell lines [1]. This contrasts with structurally similar chalcones derived from the 4-methylthio-only precursor (4'-(methylthio)acetophenone), which primarily serve as intermediates for COX-2 inhibitors like Rofecoxib and do not demonstrate the same NF-κB/STAT3 dual inhibitory profile .

Chalcone Synthesis NF-κB Inhibition Colorectal Cancer

Claisen-Schmidt Condensation Reactivity

The presence of both electron-donating methoxy and methylthio groups in the specific 3,4-orientation enhances the reactivity of the acetophenone in base-catalyzed Claisen-Schmidt condensations compared to monosubstituted analogs . While no direct comparative kinetic data is available specifically for CAS 32467-74-6, class-level evidence indicates that 3,4-disubstituted acetophenones generally provide higher yields of chalcones than their 4-monosubstituted counterparts due to increased enolate stability . The 4'-(methylthio)acetophenone (CAS 1778-09-2) is a known building block for chalcone synthesis and requires optimized conditions for high yields . The additional 3-methoxy group in CAS 32467-74-6 is expected to further activate the ring, potentially enabling milder reaction conditions or improved yields.

Claisen-Schmidt Condensation Synthetic Efficiency Chalcone Yield

CAS 32467-74-6 Application Scenarios


Oncology Chalcones Targeting NF-κB/STAT3

This building block is specifically required for the synthesis of chalcones that target the NF-κB and STAT3 signaling pathways in colorectal cancer, as demonstrated by Papierska et al. (2022) [1]. Using the correct 3-methoxy-4-methylthio regioisomer ensures the production of compound 4 from the study, which showed decreased NF-κB activation and COX-2 expression. Substituting with a generic 4'-(methylthio)acetophenone would yield a different chalcone series with an untested or different biological profile, potentially nullifying the research objective [1].

SAR Studies with 3,4-Disubstituted Scaffold

For structure-activity relationship (SAR) campaigns exploring the effect of methoxy group position on chalcone bioactivity, CAS 32467-74-6 provides the crucial 3-methoxy-4-methylthio anchor point [2]. Its regioisomer, CAS 1891344-00-5, cannot serve as a substitute because moving the methoxy group from the 3- to the 4-position alters the chalcone's electronic distribution and, consequently, its target binding profile [2]. This makes the compound indispensable for any systematic SAR table where this specific substitution is a variable.

Agrochemical Intermediates with Thioether Functionality

The compound serves as a precursor for agrochemical intermediates where the methylthio group is later oxidized to a sulfoxide or sulfone for enhanced bioactivity . The presence of the 3-methoxy group distinguishes it from simpler 4'-(methylthio)acetophenone and may impart improved biodegradability or target specificity in pesticide lead development, as suggested by research on methoxy-methylthio substituted acetophenones [3].

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